2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its nitro group, methoxy group, and sulfonamide functional group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide typically involves the nitration of a suitable aromatic precursor followed by sulfonamide formation. The general synthetic route can be summarized as follows:
Nitration: An aromatic compound such as anisole (methoxybenzene) is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonamide Formation: The nitrated intermediate is then reacted with dimethylamine and a sulfonyl chloride derivative under appropriate conditions to form the sulfonamide group.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.
Scientific Research Applications
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reference standard and reagent in organic synthesis and analytical chemistry.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: While not used directly in medicine, it can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: It may be utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfonamide group may mimic natural substrates or inhibitors.
Comparison with Similar Compounds
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide can be compared with other nitrobenzenesulfonamide derivatives, such as:
2-Methoxy-N,N-dimethylbenzenesulfonamide: Lacks the nitro group, resulting in different reactivity and applications.
2-Methoxy-5-nitrobenzenesulfonamide: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
N,N-Dimethyl-5-nitrobenzenesulfonamide:
Properties
IUPAC Name |
2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-10(2)17(14,15)9-6-7(11(12)13)4-5-8(9)16-3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHVEQLUHJWBQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679781 |
Source
|
Record name | 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323733-50-1 |
Source
|
Record name | 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.